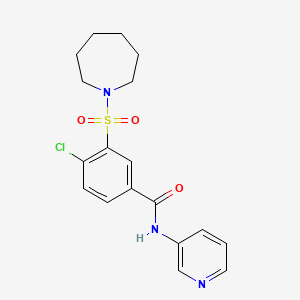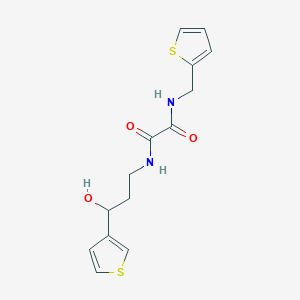
N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex molecules like "N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide" involves multi-step chemical reactions, starting from basic thiophene derivatives. A novel one-pot synthetic approach to oxalamides from nitroaryl oxirane-2-carboxamides via the classical Meinwald rearrangement has been demonstrated, indicating the type of methodologies that might be applicable for synthesizing related compounds (Mamedov et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds related to "N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide" has been elucidated using techniques like X-ray crystallography. For instance, crystal structure analysis of thiophene-containing compounds reveals complex hydrogen bonding and molecular interactions, suggesting the importance of these forces in stabilizing the structure of such molecules (Kumar et al., 2016).
Chemical Reactions and Properties
The chemical reactions and properties of oxalamides and thiophene derivatives are diverse, ranging from their ability to participate in rearrangement reactions to their applications in catalysis. For example, the copper-catalyzed coupling reaction of aryl chlorides and amides showcases the reactivity of thiophene-containing oxalamides, hinting at the versatile chemical nature of such compounds (De et al., 2017).
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
A study by De et al. (2017) explored the efficacy of a catalyst system, Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide, for Goldberg amidation using less reactive (hetero)aryl chlorides. This catalytic system demonstrated broad applicability across a range of (hetero)aryl chlorides and primary amides, yielding good to excellent results. It also facilitated the arylation of lactams and oxazolidinones, showcasing a versatile method for intramolecular cross-coupling products (De, Yin, & Ma, 2017).
Synthesis of Heterocyclic Analogs with Anticancer Properties
Haridevamuthu et al. (2023) synthesized hydroxyl-containing benzo[b]thiophene analogs, showcasing selectivity towards laryngeal cancer cells. These analogs demonstrated anticancer activity by enhancing antioxidant enzyme activity, reducing ROS production, and inducing apoptosis through increased BAX/BCL-2 ratio and caspase cascade activation. The study highlights the potential therapeutic applications of these compounds in cancer treatment (Haridevamuthu et al., 2023).
Novel Synthetic Approaches
Mamedov et al. (2016) developed a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides via a rearrangement sequence. This methodology offers a high-yielding and operationally simple route for synthesizing anthranilic acid derivatives and oxalamides, potentially useful for various pharmaceutical and chemical applications (Mamedov, Mamedova, Khikmatova, Mironova, Krivolapov, Bazanova, Chachkov, Katsyuba, Rizvanov, & Latypov, 2016).
Antidepressant Activity Study
A study on phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides evaluated their potential as antidepressant medications. One compound, in particular, showed significant reduction in immobility time in animal models, indicating promising antidepressant activity. This highlights the therapeutic potential of thiophene-based compounds in treating depression (Mathew, Suresh, & Anbazhagan, 2014).
Ligand Frameworks and Coordination Chemistry
Research on phenylmercury(II) β-oxodithioester complexes by Rajput et al. (2015) delved into how ligand frameworks influence the coordination environment and properties of these complexes. The study provides insights into the synthesis, characterization, and potential applications of these complexes in materials science and coordination chemistry (Rajput, Yadav, Drew, & Singh, 2015).
Eigenschaften
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)-N'-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c17-12(10-4-7-20-9-10)3-5-15-13(18)14(19)16-8-11-2-1-6-21-11/h1-2,4,6-7,9,12,17H,3,5,8H2,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQCSXWWQZZEIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C(=O)NCCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2482963.png)
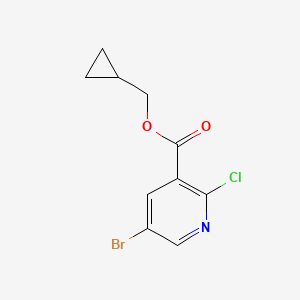

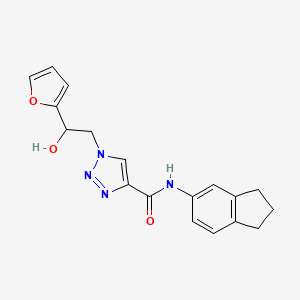
![4-(3,4-Dichloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid](/img/structure/B2482970.png)
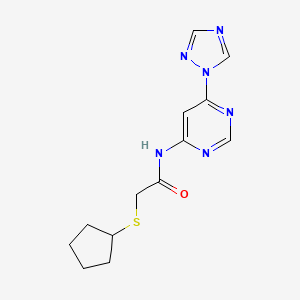

![N-[[4-(1,3-Benzodioxol-5-yl)oxan-4-yl]methyl]-2-chloroacetamide](/img/structure/B2482977.png)
![4-[ethyl(phenyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B2482978.png)
![2-(2-(4-chlorophenyl)-2-oxoethyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2482979.png)
![2,2-Dimethyl-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]propan-1-one](/img/structure/B2482980.png)


